molecular formula C5H9BrO2 B1266943 2-(Bromomethyl)-2-methyl-1,3-dioxolane CAS No. 33278-96-5

2-(Bromomethyl)-2-methyl-1,3-dioxolane

Cat. No.: B1266943
CAS No.: 33278-96-5
M. Wt: 181.03 g/mol
InChI Key: LADSNESNVGBQKO-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-2-methyl-1,3-dioxolane is an organic compound with the molecular formula C5H9BrO2. It is a brominated derivative of 1,3-dioxolane, featuring a bromomethyl group attached to the second carbon of the dioxolane ring. This compound is of interest due to its reactivity and utility in organic synthesis, particularly as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Bromomethyl)-2-methyl-1,3-dioxolane typically involves the bromination of 2-methyl-1,3-dioxolane. One common method includes the reaction of 2-methyl-1,3-dioxolane with bromine in the presence of a catalyst such as triphenylphosphine. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the formation of by-products and ensuring consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 2-(Bromomethyl)-2-methyl-1,3-dioxolane undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Typical reagents include sodium azide, sodium thiolate, and primary amines.

    Grignard Reaction: Magnesium turnings and anhydrous tetrahydrofuran are commonly used.

Major Products:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(bromomethyl)-2-methyl-1,3-dioxolane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9BrO2/c1-5(4-6)7-2-3-8-5/h2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LADSNESNVGBQKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(OCCO1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90295120
Record name 2-(Bromomethyl)-2-methyl-1,3-dioxolane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90295120
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

33278-96-5
Record name 33278-96-5
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Record name 2-(Bromomethyl)-2-methyl-1,3-dioxolane
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Record name 2-(bromomethyl)-2-methyl-1,3-dioxolane
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the reactivity of 2-(Bromomethyl)-2-methyl-1,3-dioxolane with nucleophiles like indole and morpholine?

A1: The research demonstrates that this compound readily undergoes nucleophilic substitution reactions with both indole and morpholine. [] This reactivity stems from the presence of the bromine atom, which acts as a good leaving group.

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